molecular formula C21H27NO3 B14666291 2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate CAS No. 36653-74-4

2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate

Cat. No.: B14666291
CAS No.: 36653-74-4
M. Wt: 341.4 g/mol
InChI Key: KDEOEFPQJFQKFA-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate is a chemical compound with a complex structure that includes a diethylamino group, a methoxyphenyl group, and a phenylacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(diethylamino)ethanol with 2-(3-methoxyphenyl)-2-phenylacetyl chloride under basic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol, while reduction of the ester group yields an alcohol .

Scientific Research Applications

2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, modulating their activity. The methoxyphenyl and phenylacetate groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

36653-74-4

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(3-methoxyphenyl)-2-phenylacetate

InChI

InChI=1S/C21H27NO3/c1-4-22(5-2)14-15-25-21(23)20(17-10-7-6-8-11-17)18-12-9-13-19(16-18)24-3/h6-13,16,20H,4-5,14-15H2,1-3H3

InChI Key

KDEOEFPQJFQKFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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